Boc-D-Glu(OtBu)-OH

説明

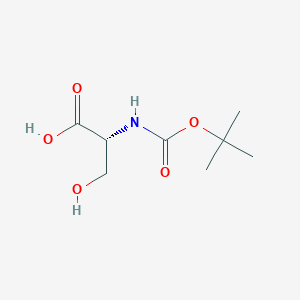

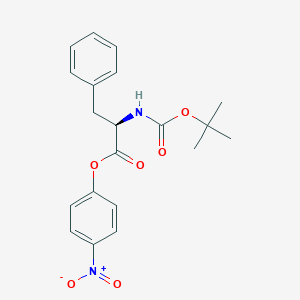

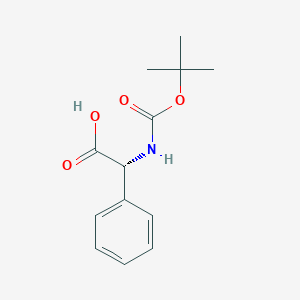

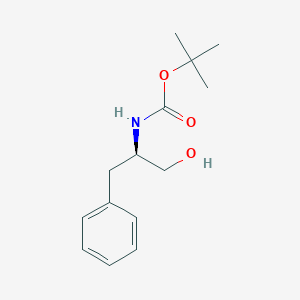

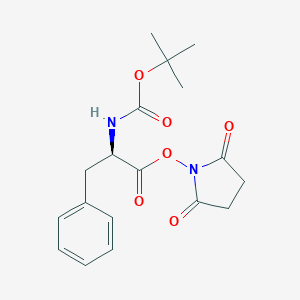

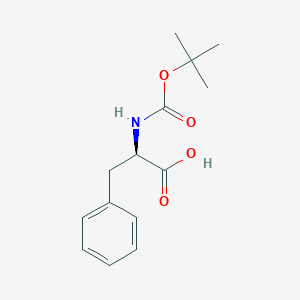

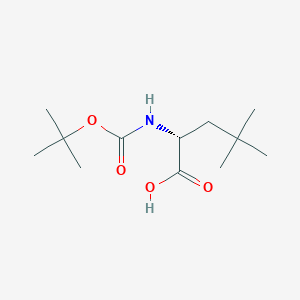

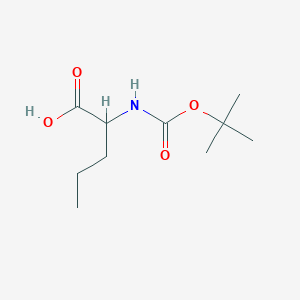

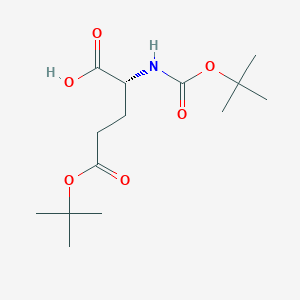

Boc-D-Glu(OtBu)-OH, or Boc-protected D-glutamic acid (2-tert-butyloxycarbonyl) is an important synthetic molecule used in a variety of laboratory experiments. It is a protected version of the naturally occurring amino acid D-glutamic acid, which is an essential component of proteins. This compound is a versatile molecule that can be used in a variety of ways, including synthesis, scientific research applications, and biochemical and physiological effects.

科学的研究の応用

Self-Assembled Structures : Boc-D-Glu(OtBu)-OH forms self-assembled structures which are intriguing for potential applications in material chemistry, bioscience, and biomedical fields. These structures have been observed to assemble into spheres at room temperature and into a broomstick-like morphology upon heating (Gour et al., 2021).

Peptide Synthesis and Inhibitors : This compound has been used in the synthesis of modified peptides. For example, Boc-Glu(OtBu)-Tyr-Leu-OBzl was synthesized and tested as an inhibitor of the epidermal growth factor receptor protein kinase, showing potential for therapeutic applications (Rosse et al., 1997).

Drug Discovery and Pharmacology : In drug discovery, this compound has been utilized in the design of compounds such as peptide aldehydes. These have shown significant activity as inhibitors of the 20S proteasome, suggesting potential for developing new drugs (Ma et al., 2011).

Protease Inhibition : this compound derivatives have been synthesized for use as inhibitors of protease enzymes. For instance, a study on the multicatalytic proteinase complex identified a novel peptidyl aldehyde based on this compound as an effective inhibitor (Figueiredo-Pereira et al., 1995).

Solid-Phase Synthesis of Peptides : The compound has been used in solid-phase peptide synthesis, proving its utility in generating larger peptides for biochemical research (Niu et al., 1981).

Fluorogenic Substrate Synthesis : It has been utilized in the synthesis of water-soluble dipeptidic fluorogenic substrates, useful in the kinetic characterization of inhibitors and substrates in biochemical assays (Wodtke et al., 2020).

Antioxidant and Anti-Inflammatory Activity : A tetrapeptide derivative containing this compound demonstrated significant anti-inflammatory and antioxidant activity in models of adjuvant-induced arthritis, suggesting potential therapeutic applications (Kumar et al., 2004).

作用機序

Target of Action

Boc-D-Glu(OtBu)-OH is primarily used in the field of peptide synthesis . It is an N-terminal protected amino acid derivative, specifically a derivative of glutamic acid . The primary targets of this compound are unique peptides that contain glutamate tert-butyl ester residues .

Mode of Action

The compound interacts with its targets during solid-phase peptide synthesis (SPPS), a process used to create unique peptides . In SPPS, the compound is added to a growing peptide chain, contributing a glutamate tert-butyl ester residue to the peptide structure .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The addition of the glutamate tert-butyl ester residue can influence the properties of the synthesized peptide, potentially affecting its function and interaction with other molecules.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific peptides it helps synthesize

生化学分析

Biochemical Properties

Boc-D-Glu(OtBu)-OH is commonly used as a protecting group in organic synthesis . The carboxyl group on the D-glutamic acid residue of this compound is condensed with a tert-butoxycarbonyl group (Boc group) to protect its reactivity . It can be used as precursor molecules of synthetic peptides or proteins, which are used to synthesize polypeptides and proteins in drug or biological research .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protecting group in organic synthesis . By protecting the reactivity of the carboxyl group on the D-glutamic acid residue, it facilitates the synthesis of peptides and proteins .

特性

IUPAC Name |

(2R)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSRAYJBEREVRB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427015 | |

| Record name | Boc-D-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104719-63-3 | |

| Record name | Boc-D-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。